Product packaging for Molybdenum(3+);trichloride(Cat. No.:CAS No. 13478-18-7)

Molybdenum(3+);trichloride

Cat. No.: B079302
CAS No.: 13478-18-7
M. Wt: 202.3 g/mol
InChI Key: ZSSVQAGPXAAOPV-UHFFFAOYSA-K
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Description

Molybdenum(III) chloride, or molybdenum trichloride, is an inorganic compound serving as a versatile precursor and catalyst in advanced research. Its primary research value lies in its role as a starting material for synthesizing other molybdenum complexes and clusters, and as a catalyst or catalyst precursor in organic synthesis, including ring-opening metathesis polymerization (ROMP) and other olefin metathesis reactions. The compound's mechanism of action is rooted in the accessibility of the molybdenum center in the +3 oxidation state, which can undergo redox changes and facilitate the formation of active carbene species critical for metathesis catalysis. Furthermore, Molybdenum(III) chloride is extensively used in materials science for the chemical vapor deposition (CVD) of molybdenum-containing thin films and coatings, which have applications in electronics and corrosion-resistant materials. It also acts as a Lewis acid in specific inorganic syntheses. Researchers value this high-purity reagent for its critical role in developing new catalytic processes and advanced inorganic materials, making it an essential tool in exploratory chemistry and materials development laboratories.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl3Mo B079302 Molybdenum(3+);trichloride CAS No. 13478-18-7

Properties

IUPAC Name

molybdenum(3+);trichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3ClH.Mo/h3*1H;/q;;;+3/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSVQAGPXAAOPV-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Mo+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl3Mo
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Molybdenum Iii Chloride and Its Adducts

Reduction-Based Approaches for Molybdenum(III) Chloride Synthesis

The reduction of Molybdenum(V) chloride is a common and effective route to obtain Molybdenum(III) chloride. This can be accomplished using a variety of reducing agents, including gaseous, solid-state, and organosilane-based systems.

The choice of reducing agent and reaction conditions can influence the purity and yield of the final Molybdenum(III) chloride product.

Molybdenum(III) chloride can be synthesized by the reduction of Molybdenum(V) chloride with hydrogen gas. wikipedia.org This method has been shown to be successful in producing MoCl₃ in significant quantities. Optimal yields have been reported when using a 4 to 5 mole excess of hydrogen at pressures of 100 psi or higher and a temperature of 125°C. researchgate.net

Reaction Conditions for Hydrogen Reduction of MoCl₅

Parameter Value Reference
Reactant Molybdenum(V) chloride wikipedia.orgresearchgate.net
Reducing Agent Hydrogen (H₂) wikipedia.orgresearchgate.net
Molar Ratio ~4-5 mole excess of H₂ researchgate.net
Pressure ≥ 100 psi researchgate.net

A higher yield of Molybdenum(III) chloride can be achieved by the reduction of pure Molybdenum(V) chloride with anhydrous tin(II) chloride (SnCl₂) as the reducing agent. wikipedia.org This solid-state reaction is an efficient method for producing phase-pure MoCl₃. smolecule.com The reaction typically involves heating a mixture of MoCl₅ and SnCl₂. smolecule.com Furthermore, the tetrahydrofuran (B95107) (THF) adduct, MoCl₃(thf)₃, can be synthesized by the stoichiometric reduction of MoCl₄(thf)₂ with SnCl₂. dtic.mil

Solid-State Reduction of Molybdenum Chlorides

Precursor Reducing Agent Product Reference
Molybdenum(V) chloride Tin(II) chloride Molybdenum(III) chloride wikipedia.orgsmolecule.com

Organosilanes have emerged as effective reducing agents for the synthesis of Molybdenum(III) chloride under mild conditions. rsc.org The reaction of MoCl₅ with two equivalents of dimethylphenylsilane (B1631080) (Me₂PhSiH) in toluene (B28343) results in the formation of a dark, red-brown solid of MoCl₃. rsc.org This reduction can also be performed in a stepwise manner, where MoCl₅ is first reduced to Molybdenum(IV) chloride (MoCl₄) with one equivalent of the organosilane, followed by further reduction to MoCl₃ with a second equivalent. rsc.org

Similarly, diphenylsilane (B1312307) (Ph₂SiH₂) can be used to reduce MoCl₅ directly to either MoCl₄(thf)₂ or MoCl₃(thf)₃ in high yields, depending on the stoichiometry of the reaction. dtic.mil These methods are advantageous as they can prevent the over-reduction that is sometimes observed with metallic reducing agents. dtic.mil

Organosilane Reduction of Molybdenum(V) Chloride

Organosilane Stoichiometry (Organosilane:MoCl₅) Product Reference
Dimethylphenylsilane 2:1 MoCl₃ rsc.org

The direct chlorination of molybdenum metal with chlorine gas (Cl₂) typically leads to the formation of higher oxidation state molybdenum chlorides, such as Molybdenum(V) chloride (MoCl₅), especially at elevated temperatures (300-400°C). molybdenum.com.cnwikipedia.org While this method is a primary route for MoCl₅ synthesis, the direct formation of Molybdenum(III) chloride through this process is not the predominant outcome. wikipedia.org Subsequent reduction of the initially formed higher chlorides is necessary to obtain MoCl₃.

Reduction of Molybdenum(V) Chloride Precursors

Solvent-Assisted Synthesis of Molybdenum(III) Chloride Complexes

Molybdenum(III) chloride readily forms adducts with various solvents, and these complexes are often more soluble and easier to handle than the parent anhydrous compound. The synthesis of these complexes is typically achieved by performing the reduction of MoCl₅ in the presence of the coordinating solvent.

For instance, the diethyl ether complex, MoCl₃(Et₂O)₃, can be synthesized by reducing a solution of MoCl₅ in diethyl ether with tin powder. wikipedia.org Similarly, the widely used starting material, trichlorotris(tetrahydrofuran)molybdenum(III) (MoCl₃(thf)₃), can be prepared through a reductive procedure starting from MoCl₅ in THF. researchgate.netrsc.org This can involve a multi-step process with the isolation of intermediate Mo(IV) complexes or a more direct, single-flask synthesis. researchgate.net For example, treating MoCl₄(OEt₂)₂ with metallic tin in THF affords MoCl₃(THF)₃ in high yields. researchgate.net

These ether complexes, such as MoCl₃(thf)₃ and MoCl₃(Et₂O)₃, are beige, paramagnetic solids where the molybdenum center has an octahedral geometry. wikipedia.org

Ether Adduct Formation (e.g., MoCl₃(thf)₃, MoCl₃(Et₂O)₃)

The ether adducts of Molybdenum(III) chloride, particularly with tetrahydrofuran (THF) and diethyl ether (Et₂O), are among the most important starting materials in Molybdenum(III) chemistry due to their solubility and reactivity. These complexes are typically synthesized through the reduction of higher oxidation state molybdenum chlorides in the presence of the corresponding ether.

A prevalent method for the synthesis of trichlorotris(tetrahydrofuran)molybdenum(III), MoCl₃(thf)₃, involves a multi-step procedure starting from Molybdenum(V) chloride (MoCl₅). nih.gov This process often necessitates the isolation of intermediate complexes such as MoCl₄(MeCN)₂ and MoCl₄(THF)₂. nih.gov A more direct, two-step, single-flask synthesis of MoCl₃(THF)₃ from MoCl₅ has also been developed, which involves the reduction of MoCl₅ with metallic tin in diethyl ether to form MoCl₄(OEt₂)₂, followed by further reduction and ligand exchange in THF. nih.gov

The reduction of MoCl₄(thf)₂ with an excess of zinc in THF is another established route to MoCl₃(thf)₃. nih.gov Alternatively, MoCl₄(thf)₂ can be stoichiometrically reduced with tin(II) chloride (SnCl₂) to yield MoCl₃(thf)₃ and SnCl₄(thf)₂. nih.govnih.gov Diphenylsilane has also been employed as a reducing agent for MoCl₅ in THF to produce MoCl₃(thf)₃ in high yields. nih.govnih.gov

The diethyl ether adduct, MoCl₃(Et₂O)₃, can be synthesized by reducing a diethyl ether solution of MoCl₅ with tin powder. nih.gov Both MoCl₃(thf)₃ and MoCl₃(Et₂O)₃ are beige, paramagnetic solids featuring octahedral molybdenum centers. nih.gov

Table 1: Synthetic Routes to MoCl₃(thf)₃

Starting Material Reducing Agent Solvent Yield Reference(s)
MoCl₅ Diphenylsilane Pentane/THF 85% nih.gov
MoCl₄(thf)₂ SnCl₂ THF High Yield nih.govnih.gov
MoCl₄(thf)₂ Zinc THF - nih.gov
MoCl₄(MeCN)₂ Tin THF 88% acs.org
MoCl₄(THF)₂ Tin THF - wikipedia.org

Dimeric Molybdenum(III) Chloride Adducts (e.g., Mo₂Cl₆(dme)₂)

The dimeric adduct with 1,2-dimethoxyethane (B42094) (DME), formulated as Mo₂Cl₆(dme)₂, is another significant precursor in Molybdenum(III) chemistry, particularly for compounds containing Mo-Mo triple bonds. acs.orgmdpi.comirjet.net For a long time, the exact structure of what was referred to as "MoCl₃(dme)" was unclear. acs.orgmdpi.comirjet.net

A convenient and high-yield synthesis involves the reduction of trans-MoCl₄(Et₂O)₂ dissolved in DME with dimethylphenylsilane (Me₂PhSiH). acs.orgmdpi.comirjet.net This method provides khaki-colored Mo₂Cl₆(dme)₂ in approximately 90% yield. acs.orgmdpi.comirjet.net The structure of this dimer has been confirmed by X-ray crystallography to be an edge-shared bioctahedron with a Mo-Mo separation of about 2.8 Å. mdpi.comirjet.net The bulk material is diamagnetic. mdpi.comirjet.net

Table 2: Synthesis of Mo₂Cl₆(dme)₂

Starting Material Reducing Agent Solvent Yield Reference(s)
trans-MoCl₄(Et₂O)₂ Dimethylphenylsilane DME ~90% acs.orgmdpi.comirjet.net

Hydrothermal and Solvothermal Synthetic Routes to Related Molybdenum(III) Systems

Hydrothermal and solvothermal syntheses are powerful techniques for the preparation of inorganic materials. While the direct synthesis of Molybdenum(III) chloride via these methods is not widely reported, they have been successfully employed to create other Molybdenum(III)-containing systems.

For instance, the hydrothermal reaction of Molybdenum(II) acetate (B1210297) with squaric acid at 150 °C leads to the formation of a dinuclear Molybdenum(III) complex, M₂ (μ-OH)₂(μ-C₄O₄)₂(H₂O)₄·2H₂O. nih.govresearchgate.net This synthesis involves the in-situ oxidation of Molybdenum(II) to Molybdenum(III). nih.govresearchgate.net The resulting compound features an edge-shared bioctahedral structure with a Mo-Mo bond. nih.govresearchgate.net

While much of the hydrothermal and solvothermal research on molybdenum has concentrated on oxides like MoO₃ and sulfides like MoS₂, the successful synthesis of the Molybdenum(III) hydroxy squarate demonstrates the potential of these methods for accessing Molybdenum(III) coordination compounds from lower oxidation state precursors.

Table 3: Hydrothermal Synthesis of a Molybdenum(III) Complex

Molybdenum Precursor Reagent Temperature Product Reference(s)
Molybdenum(II) acetate Squaric acid 150 °C M₂(μ-OH)₂(μ-C₄O₄)₂(H₂O)₄·2H₂O nih.govresearchgate.net

Structural Characterization and Polymorphism of Molybdenum Iii Chloride

Crystalline Polymorphs: Alpha (α) and Beta (β) Phases

Molybdenum(III) chloride is known to exist in two principal crystalline forms, the alpha (α) and beta (β) polymorphs. wikipedia.org These phases are distinguished by fundamental differences in their crystal structures, which in turn influence their physical and chemical behaviors. smolecule.com

Crystal Structures and Lattice Parameters

The α-polymorph of Molybdenum(III) chloride is the more extensively characterized of the two. It adopts a structure analogous to that of aluminum chloride (AlCl₃). wikipedia.org Crystallographic studies and computational data identify α-MoCl₃ as having a monoclinic crystal system with the space group C2/m. materialsproject.orgresearchgate.netosti.gov This structure is composed of two-dimensional sheets oriented in the (0, 0, 1) direction. materialsproject.orgosti.gov

In contrast, the β-phase is noted for having a distinct crystalline arrangement, though detailed crystallographic data is less commonly reported. wikipedia.org It is described as a monoclinic layered lattice. researchgate.net The primary structural difference arises from the packing of the chloride ions. researchgate.net

Crystallographic Data for α-Molybdenum(III) Chloride
ParameterValueReference
Crystal SystemMonoclinic materialsproject.orgosti.gov
Space GroupC2/m materialsproject.orgosti.gov
Lattice Constants (Conventional Cell)a = 6.28 Å materialsproject.org
b = 10.04 Å
c = 6.96 Å
β = 107.54°

Coordination Geometry of Molybdenum Centers (e.g., Octahedral)

In the α-phase of Molybdenum(III) chloride, each molybdenum atom is in an octahedral coordination environment. wikipedia.orgsmolecule.com The Mo³⁺ ion is bonded to six chloride ions, forming MoCl₆ octahedra. materialsproject.orgosti.gov These octahedra are distorted from a perfect geometry due to metal-metal interactions within the structure. osti.gov This coordination is a defining feature of the compound's layered crystal structure. materialsproject.org

Close-Packing Arrangements (Cubic vs. Hexagonal)

The fundamental difference between the alpha and beta polymorphs lies in the stacking of the chloride ion layers. The α-structure features a cubic close-packing (ccp) arrangement of the chloride ions. wikipedia.org Conversely, the β-structure is characterized by a hexagonal close-packing (hcp) of its chloride ions. wikipedia.orgresearchgate.net This variation in packing directly leads to the distinct crystal symmetries and properties of the two phases.

Dimerization Phenomena and Mo-Mo Interactions

A significant feature of α-MoCl₃ is the presence of molybdenum-molybdenum (Mo-Mo) bonding. smolecule.com The structure exhibits a distortion from a simple layered lattice due to the formation of Mo-Mo dimers. smolecule.com Within the layers, adjacent molybdenum atoms are displaced towards each other, resulting in a shortened Mo-Mo distance of approximately 2.7 Å to 2.76 Å. smolecule.comresearchgate.net This dimerization indicates a direct metal-metal bonding interaction, which is strong enough to affect the electronic and magnetic properties of the material by pairing electrons that would otherwise be available for magnetic interactions. smolecule.com

Structural Analysis of Molybdenum(III) Chloride Adducts and Complexes

The structural motifs found in solid Molybdenum(III) chloride extend to its coordination complexes and adducts. The formation of dimers and specific geometric arrangements are central to the chemistry of this compound.

Edge-Shared Bioctahedral Frameworks

The crystal structure of α-MoCl₃ itself is built from MoCl₆ octahedra that share edges to form its characteristic layers. materialsproject.orgosti.gov This edge-sharing bioctahedral framework is a common structural element in the chemistry of molybdenum(III). In various adducts and complexes, this motif is preserved. For instance, binuclear complexes with the general formula Mo₂Cl₆L₂ (where L is a ligand) consist of two octahedrally coordinated molybdenum centers united by a planar Mo(μ-Cl)₂Mo bridge. This arrangement involves two molybdenum atoms sharing two chloride ligands, creating a classic edge-sharing bioctahedral structure.

Structural Models of Molybdenum(III) Halide Complexesresearchgate.net

Molybdenum(III) halides serve as precursors and components in a variety of complex structures, often featuring multinuclear arrangements with direct metal-metal interactions. utas.edu.aursc.org These complexes exhibit diverse structural models, including binuclear, and hexanuclear species.

Binuclear Complexes: A prominent structural model is the binuclear anion [Mo₂Cl₉]³⁻. utas.edu.aursc.org This complex consists of two molybdenum atoms bridged by three chloride ligands, resulting in a face-sharing bioctahedral geometry. The remaining six chloride ions act as terminal ligands, three on each molybdenum atom. Within these [M₂X₉]³⁻ entities (where M=Mo and X=Cl, Br), the metal-metal distance can be influenced by the accompanying cation. utas.edu.au The dominant mechanism for the significant spin-spin coupling observed in these molybdenum binuclear compounds is attributed to direct exchange between the molybdenum atoms. utas.edu.au Other binuclear complexes feature edge-sharing bioctahedral structures, where two molybdenum atoms are bridged by two ligands, such as in Mo₂Cl₆(dme)₂ (dme = 1,2-dimethoxyethane). researchgate.net In such edge-sharing structures, Mo-Mo bond lengths can range from 2.35 to 2.8 Å. acs.org

Hexanuclear Cluster Complexes: Another significant structural model involves hexanuclear molybdenum halide clusters. researchgate.net These typically have a core formula of [{Mo₆X₈}L₆]ⁿ, where an octahedron of six molybdenum atoms is situated within a cube of eight inner halide ligands (Lᵢ, such as Br⁻ or I⁻). researchgate.net Each of the six molybdenum atoms is also bonded to an apical, or terminal, ligand (Lₐ). researchgate.net These cluster units are known for their high chemical stability and unique photophysical properties. researchgate.net

Mononuclear Complexes: Molybdenum(III) chloride also forms simple mononuclear complexes with ethers, such as MoCl₃(thf)₃ and MoCl₃(Et₂O)₃. wikipedia.org In these beige, paramagnetic solids, the molybdenum center is octahedral. wikipedia.org

Table 2: Structural Models of Molybdenum(III) Halide Complexes

Structural ModelGeneral Formula/ExampleDescriptionMo-Mo Distance (Å)
Binuclear (Face-Sharing) [Mo₂Cl₉]³⁻ utas.edu.aursc.orgTwo MoCl₆ octahedra sharing a face (3 bridging Cl⁻ ions). utas.edu.auVaries with cation utas.edu.au
Binuclear (Edge-Sharing) Mo₂(μ-OH)₂(μ-C₄O₄)₂(H₂O)₄ acs.orgTwo Mo centers bridged by two ligands. acs.org2.35 - 2.8 acs.org
Hexanuclear Cluster [{Mo₆X₈}L₆]ⁿ researchgate.netAn octahedron of 6 Mo atoms inside a cube of 8 inner ligands, with 6 apical ligands. researchgate.net~2.61 (in Mo₆Cl₁₂) researchgate.net
Mononuclear MoCl₃(thf)₃ wikipedia.orgA single, central molybdenum atom with octahedral coordination. wikipedia.orgN/A

Coordination Chemistry and Ligand Interactions of Molybdenum Iii Chloride

Complex Formation with Oxygen-Donor Ligands (e.g., Tetrahydrofuran (B95107), Diethyl Ether, 1,2-Dimethoxyethane)

Molybdenum(III) chloride displays a strong affinity for oxygen-donor ligands, forming stable adducts that are frequently used as starting materials for further synthetic transformations. Ethereal solvents like tetrahydrofuran (THF), diethyl ether (Et₂O), and 1,2-dimethoxyethane (B42094) (DME) are common choices for these reactions.

With monodentate ethers such as THF and diethyl ether, molybdenum(III) chloride typically forms mononuclear, octahedral complexes with the general formula MoCl₃(L)₃. wikipedia.org A well-characterized example is trichlorotris(tetrahydrofuran)molybdenum(III), MoCl₃(thf)₃, which is a beige, paramagnetic solid. wikipedia.orgosu.edu This complex can be synthesized in high yield by the reduction of the molybdenum(IV) complex, [MoCl₄(thf)₂], with tin. researchgate.net Similarly, the diethyl ether adduct, MoCl₃(Et₂O)₃, can be prepared by the reduction of a diethyl ether solution of molybdenum(V) chloride with tin powder. wikipedia.org

In the case of the bidentate chelating ligand 1,2-dimethoxyethane (DME), the resulting complex has been identified as a dimeric species, Mo₂Cl₆(dme)₂. researchgate.netacs.org This khaki-colored compound is formed through the reduction of trans-MoCl₄(Et₂O)₂ dissolved in DME. researchgate.netnih.gov X-ray crystallography has revealed that the structure consists of two molybdenum centers bridged by two chloride ions, forming an edge-shared bioctahedron. researchgate.netacs.orgnih.gov The bulk material is diamagnetic. researchgate.netnih.gov

These oxygen-donor ligand complexes of molybdenum(III) chloride are valuable synthons in inorganic and organometallic chemistry. For instance, MoCl₃(thf)₃ is a key starting material for the synthesis of hexa(tert-butoxy)dimolybdenum(III) via a salt metathesis reaction with lithium tert-butoxide. wikipedia.org

Selected Molybdenum(III) Chloride Complexes with Oxygen-Donor Ligands
Compound FormulaLigandCommon NameReported ColorMagnetic Properties
MoCl₃(C₄H₈O)₃Tetrahydrofuran (THF)Trichlorotris(tetrahydrofuran)molybdenum(III)Beige wikipedia.org / Pale-orange or Purple osu.eduParamagnetic wikipedia.org
MoCl₃(C₂H₅)₂O)₃Diethyl Ether (Et₂O)Trichlorotris(diethyl ether)molybdenum(III)Beige wikipedia.orgParamagnetic wikipedia.org
Mo₂Cl₆(C₄H₁₀O₂)₂1,2-Dimethoxyethane (DME)Di-μ-chloro-tetrachlorobis(1,2-dimethoxyethane)dimolybdenum(III)Khaki researchgate.netnih.govDiamagnetic researchgate.netnih.gov

Complex Formation with Sulfur-Donor Ligands (e.g., Tetrahydrothiophene)

Molybdenum(III) chloride also readily forms complexes with sulfur-donor ligands. Tetrahydrothiophene (tht), a cyclic thioether, has been shown to react with molybdenum(III) chloride to yield both mononuclear and binuclear complexes. rsc.orgrsc.org These complexes have garnered interest due to their catalytic activity in the polymerization and cyclotrimerization of alkynes. rsc.orgrsc.orgfishersci.com

The mononuclear complex, [MoCl₃(tht)₃], exhibits catalytic behavior similar to its binuclear counterparts, suggesting that the active catalytic species is mononuclear. rsc.org The binuclear complexes, such as [Mo₂Cl₆(tht)₃], exist as both C₂ᵥ and Cₛ isomers. rsc.orgrsc.org The study of these sulfur-donor complexes has led to the isolation and structural characterization of unique molybdenum(III) alkyne complexes, such as [MoCl₃(tht)₂(L)] (where L is an alkyne), which are proposed as intermediates in the catalytic cycle. rsc.orgrsc.org Structural parameters of these alkyne complexes suggest that the alkyne ligand behaves as a four-electron donor. rsc.orgrsc.org

The formation of stable complexes with sulfur-donor ligands highlights the affinity of the "soft" molybdenum(III) center for "soft" sulfur donors, a principle that is a cornerstone of Hard and Soft Acids and Bases (HSAB) theory. The tendency to form sulfur-bridged complexes is noted to be greater for molybdenum(III) than for molybdenum(V). rsc.org

Molybdenum(III) Chloride Complexes with Tetrahydrothiophene
Compound FormulaLigandNuclearityCatalytic Activity
[MoCl₃(tht)₃]Tetrahydrothiophene (tht)MononuclearPolymerization and cyclotrimerization of alkynes rsc.org
[Mo₂Cl₆(tht)₃]Tetrahydrothiophene (tht)BinuclearPolymerization and cyclotrimerization of alkynes rsc.orgrsc.org

Interactions with Nitrogen-Donor Ligands (e.g., Acetonitrile (B52724), Dipyridin-2-ylamine derivatives)

The interaction of molybdenum(III) chloride with nitrogen-donor ligands gives rise to a diverse range of coordination compounds. With acetonitrile (CH₃CN), molybdenum(III) can form cationic complexes. For instance, acetonitrile-ligated molybdenum(III) complexes with the general structure [MoCl(NCCH₃)₅]²⁺ have been synthesized and utilized as catalysts for the polymerization of isobutylene. researchgate.net

More complex nitrogen-donor ligands, such as derivatives of dipyridin-2-ylamine, have been employed to create well-defined molybdenum(III) coordination environments. Pincer-type ligands, which are multidentate ligands that bind to three adjacent coplanar sites on a metal center, have been a focus of such research. For example, the reaction of MoCl₃·(THF)₃ with N,N'-bis(diisopropylphosphino)-2,6-diaminopyridine (PNP-iPr), a PNP pincer ligand, results in the formation of the complex [(PNP-iPr)MoCl₃]. eurjchem.com Single-crystal X-ray diffraction of this complex revealed a distorted octahedral geometry, with the three donor atoms of the PNP ligand and one chloride atom occupying the equatorial plane, and the remaining two chloride ligands in the axial positions. eurjchem.com

The synthesis of complexes with ligands like N,N'-dimethyl-N,N'-dipyridin-2-ylpyridine-2,6-diamine (ddpd) has also been reported. The reaction of mer-MoCl₃(THF)₃ with ddpd leads to the formation of the heteroleptic complex mer-MoCl₃(ddpd). researchgate.net These complexes serve as precursors for the synthesis of other interesting coordination compounds.

Synthesis of Homo- and Heteroleptic Molybdenum(III) Complexes

Molybdenum(III) chloride is a key starting material for the synthesis of both homoleptic and heteroleptic complexes. Homoleptic complexes are those in which all the ligands coordinated to the central metal atom are identical, while heteroleptic complexes contain more than one type of ligand.

An example of the synthesis of a homoleptic complex is the reaction of [MoCl₃(thf)₃] with [NH₄][S₂P(OMe)₂] in dry methanol (B129727) to produce [Mo{S₂P(OMe)₂}₃]. researchgate.net In this complex, the molybdenum(III) center is coordinated to three identical dithiophosphate (B1263838) ligands.

Heteroleptic complexes of molybdenum(III) are more common and can be synthesized through various routes, often starting from a molybdenum(III) chloride adduct. For example, the substitution of THF ligands in mer-MoCl₃(THF)₃ with one ddpd ligand yields the heteroleptic complex mer-MoCl₃(ddpd). researchgate.net Further reaction of this complex with another ddpd ligand in the presence of a halide abstracting agent can lead to the formation of the complex cisfac-[Mo(ddpd)₂]³⁺, where the molybdenum(III) center is coordinated to two ddpd ligands and has a +3 charge. researchgate.net The synthesis of [(PNP-iPr)MoCl₃] is another example of a heteroleptic complex, where the molybdenum(III) is coordinated to both a pincer ligand and chloride ligands. eurjchem.com

The ability to synthesize a wide range of both homoleptic and heteroleptic complexes from molybdenum(III) chloride underscores its importance in the exploration of molybdenum's coordination chemistry.

Examples of Homo- and Heteroleptic Molybdenum(III) Complexes
Complex TypeExample ComplexLigandsPrecursor
Homoleptic[Mo{S₂P(OMe)₂}₃]Dimethyl dithiophosphate[MoCl₃(thf)₃] researchgate.net
Heterolepticmer-MoCl₃(ddpd)Chloride, N,N'-dimethyl-N,N'-dipyridin-2-ylpyridine-2,6-diaminemer-MoCl₃(THF)₃ researchgate.net
Heteroleptic[(PNP-iPr)MoCl₃]Chloride, N,N'-bis(diisopropylphosphino)-2,6-diaminopyridineMoCl₃·(THF)₃ eurjchem.com
Heteroleptic (cationic)cisfac-[Mo(ddpd)₂]³⁺N,N'-dimethyl-N,N'-dipyridin-2-ylpyridine-2,6-diaminemer-MoCl₃(ddpd) researchgate.net

Reactivity and Reaction Mechanisms of Molybdenum Iii Chloride

Disproportionation Reactions in Fused Salt Systems

The stability of Molybdenum(III) chloride in fused salt systems is significantly influenced by temperature and the composition of the molten salt medium. In alkali chloride melts, Mo(III) exists as the complex ion MoCl₆³⁻. Studies utilizing high-temperature electronic absorption spectroscopy have shown that these Mo(III) species can undergo a slow decomposition process. researchgate.net This decomposition occurs via a concentration-dependent disproportionation reaction. researchgate.net

The primary disproportionation reaction involves the conversion of Mo(III) into metallic molybdenum (Mo(0)) and a higher valency molybdenum species, which has been identified as the volatile Molybdenum(V) chloride (MoCl₅). researchgate.net The rate of this reaction is sensitive to both the temperature and the cationic composition of the fused salt solvent. researchgate.net

Research conducted between 550 and 750°C has determined the reaction rates of this disproportionation in various alkali chloride melts. researchgate.net It was observed that the rate of decrease in Mo(III) concentration, and thus the rate of disproportionation, increases with either higher temperatures or a decrease in the average cationic radius of the solvent melt. researchgate.net For example, the stability of the MoCl₆³⁻ complex is lower in melts containing smaller cations like Li⁺ compared to those with larger cations like Cs⁺. This is illustrated by the faster decomposition rates in lithium-containing melts versus cesium-containing melts at the same temperature.

Effect of Fused Salt Composition on Mo(III) Disproportionation Rate at 750°C
Molten Salt SystemRelative Rate of DisproportionationKey Observation
CsCl-basedSlowestMo(III) species exhibit the highest stability.
NaCl-CsCl (eutectic)IntermediateRate is faster than in pure CsCl-based melts.
LiCl-KCl (eutectic)FasterDecreased stability due to the presence of smaller Li⁺ cations.
LiCl-basedFastestMo(III) species are least stable.

Intramolecular Rearrangement and Decomposition Pathways of Molybdenum(III) Precursors

Detailed research findings on the specific intramolecular rearrangement and thermal decomposition pathways of Molybdenum(III) chloride precursors, such as the common starting material trichlorotris(tetrahydrofuran)molybdenum(III) ([MoCl₃(THF)₃]), are not extensively documented in the reviewed scientific literature. While the synthesis and reactivity of such Mo(III) precursors for various applications are well-established, the precise mechanisms of their thermal decomposition remain a less-explored area. wikipedia.orgresearchgate.net

In contrast, significant research has been conducted on the decomposition pathways of molybdenum precursors in other oxidation states, particularly Mo(VI). For instance, the thermal decomposition of volatile bis(alkylimido)-dichloromolybdenum(VI) adducts has been thoroughly investigated. chemrxiv.orgresearchgate.netresearchgate.net These Mo(VI) compounds are reported to decompose via a general pathway that involves the initial dissociation of a chelating ligand, followed by dimerization of the unsaturated species. researchgate.net The subsequent step is often an intramolecular γ-hydrogen transfer, which leads to the formation of a nitrido-amido adduct and the elimination of an alkene. researchgate.net

However, it is crucial to note that these detailed mechanisms are specific to Mo(VI) precursors and cannot be directly extrapolated to Molybdenum(III) compounds. The differences in electron configuration, coordination chemistry, and stability between Mo(VI) and Mo(III) centers would likely lead to distinct decomposition and rearrangement pathways. The stability of Mo(III) complexes in solution, such as the equilibrium between monomeric and dimeric forms of [MoCl₃(THF)₃], has been studied, but this does not describe a thermal, intramolecular decomposition pathway. capes.gov.br Therefore, a comprehensive understanding of the intramolecular decomposition mechanisms for Mo(III) precursors requires further dedicated investigation.

Role in Methane (B114726) Activation Mechanisms in Molten Salt Media

Recent studies on methane pyrolysis for hydrogen and carbon production have explored the use of molten salts as catalysts. While molten alkali chlorides alone are poor catalysts, their activity can be enhanced by the addition of certain transition metal chlorides. researchgate.netcapes.gov.brchemrxiv.org The proposed activation mechanism involves fluctuations in the charge of the dopant metal ion. researchgate.net For instance, with FeCl₃ in molten KCl, the iron fluctuates between Fe³⁺ and Fe²⁺. The electron required for this reduction is supplied by several surrounding chloride ions, which then become active in breaking the C-H bonds of methane. researchgate.netcapes.gov.br

This mechanism suggests that a dopant is effective if it has an accessible lower charge state. researchgate.netcapes.gov.br To test this hypothesis, the catalytic activity of KCl doped with various molybdenum chlorides was examined. Research showed that MoCl₅ and MoCl₄ are effective dopants that activate the molten KCl for methane pyrolysis, as molybdenum can fluctuate between its higher oxidation states and lower ones (e.g., Mo⁴⁺ to Mo³⁺). researchgate.net

Conversely, Molybdenum(III) chloride was found to be ineffective as a dopant for enhancing the catalytic activity of molten KCl in methane activation. researchgate.netcapes.gov.brchemrxiv.org The reason for this inactivity is that the Mo³⁺ ion is not converted to Mo²⁺ by thermal fluctuations within the molten salt medium. researchgate.netchemrxiv.org Furthermore, the gas-phase dissociation energy of the metal chloride serves as a descriptor for its potential to activate methane. MoCl₃ has a very high energy requirement for the dissociation of a chlorine atom, which correlates with its poor performance as a dopant in this catalytic system. researchgate.netchemrxiv.org

Activity of Molybdenum Chlorides in Methane Activation in Molten KCl
DopantObserved Catalytic ActivityMechanistic Reason
MoCl₅ActiveFluctuates between Mo(V), Mo(IV), and Mo(III) states. Low dissociation energy. researchgate.net
MoCl₄ActiveFluctuates between Mo(IV) and Mo(III) states. Low dissociation energy. researchgate.net
MoCl₃InactiveMo³⁺ does not fluctuate to Mo²⁺. Very high dissociation energy. researchgate.netchemrxiv.org

Catalytic Applications of Molybdenum Iii Chloride in Advanced Organic and Inorganic Synthesis

Precursor in Heterogeneous and Homogeneous Catalysis

Molybdenum(III) chloride is a crucial starting material for the synthesis of diverse molybdenum-based catalysts. smolecule.com Its ability to coordinate with various ligands and participate in different oxidation states allows for the tailoring of catalysts for specific chemical transformations. smolecule.com

In homogeneous catalysis , MoCl₃ is used to synthesize discrete, soluble organometallic complexes. For instance, complexes of Mo(III) with pincer ligands have been developed for processes like the catalytic conversion of dinitrogen to ammonia. nih.gov Acetonitrile-ligated molybdenum(III) complexes, derived from MoCl₃ precursors, have been successfully applied as homogeneous catalysts for the polymerization of isobutylene. cornell.eduresearchgate.net

In heterogeneous catalysis , MoCl₃ serves as a precursor for solid-state catalysts, which are vital in industrial processes. While many industrial molybdenum catalysts, such as those for hydrodesulfurization, are often prepared from higher oxidation state precursors like molybdenum trioxide or ammonium molybdate, the fundamental chemistry of molybdenum chlorides is integral to the development of novel catalytic systems. smolecule.comnih.gov For example, molybdenum disulfide, a key hydrodesulfurization catalyst, involves lower-valent molybdenum species, and understanding the chemistry of precursors like MoCl₃ is essential for designing more efficient catalysts. nih.gov The compound is also a precursor for creating molybdenum-based materials and catalysts used in the production of specialty glasses and ceramics. chemimpex.com

Applications in Organic Transformations

Molybdenum(III) chloride and its derivatives are instrumental in catalyzing a range of important organic reactions, from the rearrangement of carbon-carbon double bonds to the formation of complex cyclic systems.

Molybdenum-based catalysts are central to olefin metathesis, a powerful reaction that reorganizes carbon-carbon double bonds. smolecule.com While many well-defined catalysts are in higher oxidation states, the development of these systems often involves precursors and principles related to various molybdenum oxidation states. Molybdenum monoaryloxide chloride (MAC) complexes, for example, have proven highly effective in promoting Z-selective cross-metathesis reactions. nih.govnih.gov These catalysts can facilitate transformations that were previously inefficient or non-stereoselective, such as the cross-metathesis of Z-1,2-dichloroethene. nih.govescholarship.orgmit.edu They have also enabled the synthesis of Z-isomers of trifluoromethyl-substituted alkenes, which are valuable in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group. nih.govximo-inc.com The success of these MAC catalysts highlights the critical role of the chloride ligand in tuning the catalyst's reactivity and selectivity. nih.gov

Molybdenum(III) chloride is a precursor for catalysts used in hydrogenation reactions, which involve the addition of hydrogen across unsaturated bonds. smolecule.com Molybdenum disulfide, for which lower-valent molybdenum compounds are relevant models, is a known catalyst for the hydrogenation of unsaturated hydrocarbons like acetylene. nih.gov The active sites in such catalysts are coordinatively unsaturated molybdenum atoms, underscoring the importance of precursor chemistry in generating these catalytically active centers. nih.gov

Molybdenum(III) chloride derivatives are effective catalysts for both polymerization and cyclotrimerization reactions.

Polymerization: Acetonitrile-ligated molybdenum(III) complexes have been specifically studied as homogeneous catalysts for the polymerization of isobutylene. cornell.eduresearchgate.net These catalysts, bearing weakly coordinating anions, can achieve high monomer conversions in short reaction times. cornell.eduresearchgate.net The resulting polyisobutylene is of low molecular weight with a high content of exo-double bond end groups, making it highly reactive for further chemical modifications. cornell.eduresearchgate.net The nature of the weakly coordinating anion has a strong influence on the polymerization process. cornell.eduresearchgate.net Ring-opening metathesis polymerization (ROMP) of strained cyclic olefins like norbornene is another key application of molybdenum catalysts, producing polymers with unique properties. mit.edu

Table 1: Isobutylene Polymerization using Acetonitrile (B52724) Ligated Molybdenum(III) Complexes

Catalyst System (Anion)Temperature (°C)Time (min)Monomer Conversion (%)Molecular Weight (Mₙ, g/mol )
[MoCl(NCCH₃)₅]²⁺ [B(C₆F₅)₄]⁻-3530>95~1500
[MoCl(NCCH₃)₅]²⁺ [B{C₆H₃(m-CF₃)₂}₄]⁻-3530>95~1700
[MoCl(NCCH₃)₅]²⁺ [(C₆F₅)₃B-C₃H₃N₂-B(C₆F₅)₃]⁻2030>95~1100

This table is generated based on data reported in studies on isobutylene polymerization. cornell.eduresearchgate.net

Cyclotrimerization: The [2+2+2] cycloaddition of three alkyne molecules to form a benzene ring is a powerful synthetic tool known as alkyne cyclotrimerization. wikipedia.org Molybdenum(III) chloride-tetrahydrothiophene (tht) complexes, [MoCl₃(tht)₃], are effective catalysts for this transformation. rsc.orgthermofisher.com Research has shown that these complexes react with alkynes to form intermediates that are themselves catalytically active, suggesting they are the first step in the catalytic cycle. rsc.org This reaction is highly atom-economical and provides a direct route to substituted benzene derivatives. wikipedia.org

The Kauffmann olefination is a chemical reaction that converts aldehydes and ketones into terminal olefins (methylenation). wikipedia.org The active olefination reagent is generated in situ from molybdenum or tungsten halides, such as molybdenum(V) chloride (which can be reduced to lower-valent species) or molybdenum pentachloride dimer (Mo₂Cl₁₀), by treatment with methyllithium at low temperatures. wikipedia.org This reaction provides a non-basic alternative to other olefination methods like the Wittig reaction and is mild enough to be used in complex total synthesis, for example, in a one-pot protocol with a subsequent Grubbs catalyst-mediated metathesis step. wikipedia.org

The catalytic utility of molybdenum(III) extends to other significant transformations. Mo(III) complexes with specific pincer ligands have been investigated for the catalytic reduction of dinitrogen (N₂) to ammonia (NH₃), mimicking aspects of the enzymatic nitrogen fixation process. nih.gov This research is crucial for developing alternative, energy-efficient methods for ammonia synthesis. nih.gov Additionally, molybdenum-catalyzed intramolecular carbonyl-carbonyl olefination reactions have been developed for the synthesis of various heterocycles, including indoles, benzofurans, and benzothiophenes, demonstrating the versatility of molybdenum catalysis in constructing complex molecular architectures. rsc.org

Catalytic Activity in Molybdenum-Containing Enzyme Mimics

Molybdenum is a crucial trace element found in the active sites of a wide range of metalloenzymes that catalyze fundamental reactions in the global carbon, nitrogen, and sulfur cycles. uea.ac.uknih.gov The unique redox properties of molybdenum allow it to cycle between the +IV, +V, and +VI oxidation states, facilitating oxygen atom transfer (OAT) and other complex transformations. uea.ac.ukd-nb.info Molybdenum(III) chloride serves as a versatile precursor for the synthesis of model complexes that mimic the structure and function of these natural catalysts. These synthetic analogues, often called enzyme mimics, are instrumental in elucidating the reaction mechanisms of molybdoenzymes and developing novel catalysts for industrial applications. uea.ac.uk

Researchers have successfully synthesized functional mimics of several major families of molybdenum-containing enzymes, including nitrogenase, sulfite oxidase, and various oxidoreductases.

Nitrogenase Mimics: The fixation of atmospheric nitrogen (N₂) into ammonia (NH₃) is a process of immense biological and industrial importance, catalyzed in nature by the nitrogenase enzyme, which contains an iron-molybdenum cofactor (FeMoco). mdpi.com Synthetic chemists have developed molybdenum complexes that can catalytically reduce dinitrogen to ammonia under ambient conditions. rsc.org One notable example involves a molybdenum(III) complex with a tripodal N-donor ligand, [HIPTN₃N]Moᴵᴵᴵ(N₂), which, in the presence of a proton source and a reductant, produces 7.56 equivalents of ammonia per molybdenum ion. mdpi.com More advanced systems using pincer-type PNP ligands have demonstrated even higher activities, with some catalysts producing up to 415 equivalents of ammonia. mdpi.com These models provide critical insights into the potential mechanisms of N-N bond cleavage at a single metal site. nih.gov

Sulfite Oxidase and other Oxotransferase Mimics: The sulfite oxidase family of enzymes catalyzes oxygen atom transfer reactions, such as the vital oxidation of sulfite to sulfate in mammals. nih.govwilliams.edumdpi.com Synthetic models of these enzymes often feature oxo-molybdenum species. While many mimics focus on the Mo(VI) state, the synthesis often starts from lower oxidation state precursors. For instance, molybdenum trioxide (MoO₃) nanoparticles have been shown to exhibit intrinsic sulfite oxidase activity, successfully oxidizing sulfite to sulfate under physiological conditions and even restoring function in enzyme-deficient liver cells. sciencedaily.comacs.org Other research has focused on mimicking (per)chlorate reductase, an enzyme that reduces perchlorate (ClO₄⁻). Molybdenum(VI) complexes with pyrimidine- and pyridine-2-thiolate ligands have been shown to be active homogeneous catalysts for the reduction of perchlorate to chloride using triphenylphosphine as an oxygen acceptor. acs.org

Carbon Dioxide (CO₂) Reductase Mimics: Molybdenum-containing enzymes like formate dehydrogenase (FDH) and carbon monoxide dehydrogenase (CODH) are involved in carbon dioxide metabolism. uea.ac.ukmdpi.com Biomimetic approaches have led to the development of molybdenum complexes capable of catalytically reducing CO₂. A structural and functional model of MoCu-CODH, [(bdt)Mo(O)S₂CuCN]²⁻, has been synthesized. mdpi.com This complex catalyzes the electrochemical reduction of CO₂ to a mixture of formate, carbon monoxide, and hydrogen, demonstrating the feasibility of using synthetic molybdenum systems for CO₂ conversion. mdpi.com

The study of these enzyme mimics not only advances our understanding of biological catalysis but also paves the way for designing robust, efficient, and cost-effective catalysts for challenging chemical transformations. mdpi.comosti.govsci-hub.se

Table 1: Performance of Molybdenum-Based Enzyme Mimics
Target EnzymeModel Complex/SystemCatalyzed ReactionKey Research Finding/EfficiencyReference
Nitrogenase[HIPTN₃N]Moᴵᴵᴵ(N₂)N₂ + 6H⁺ + 6e⁻ → 2NH₃Produces 7.56 equivalents of NH₃ per Mo ion. mdpi.com
NitrogenasePNP-ligated Mo Complex (31b)N₂ + 6H⁺ + 6e⁻ → 2NH₃Produces a maximum of 415 equivalents of NH₃ per catalyst. mdpi.com
MoCu-CODH[(bdt)Mo(O)S₂CuCN]²⁻CO₂ ReductionProducts: Formate (69% FE), CO (8% FE), H₂ (19% FE). mdpi.com
Sulfite OxidaseMoO₃ NanoparticlesSO₃²⁻ + H₂O → SO₄²⁻ + 2H⁺ + 2e⁻Nanoparticles exhibit intrinsic sulfite oxidase activity and can restore function in deficient cells. sciencedaily.comacs.org
(Per)chlorate Reductase[MoO₂(PymS)₂]ClO₄⁻ + 4PPh₃ → Cl⁻ + 4OPPh₃Active homogeneous catalyst for the deoxygenation of perchlorate to chloride. acs.org

Molybdenum Iii Chloride As a Precursor in Advanced Materials Science

Synthesis of Low-Dimensional Molybdenum Chalcogenides (e.g., MoS₂, MoSe₂)

The synthesis of two-dimensional (2D) transition metal dichalcogenides (TMDs) like molybdenum disulfide (MoS₂) and molybdenum diselenide (MoSe₂) has been a significant area of research due to their unique electronic and optoelectronic properties. While various molybdenum precursors are utilized for their synthesis, direct and detailed research explicitly employing molybdenum(III) chloride is not extensively documented in peer-reviewed literature.

Chemical vapor deposition (CVD) is a prevalent technique for producing high-quality monolayer and few-layer MoS₂. The choice of the molybdenum precursor is crucial in this process. Commonly used precursors include molybdenum trioxide (MoO₃) and molybdenum(V) chloride (MoCl₅). dtic.mil For instance, the CVD synthesis of MoS₂ often involves the sulfurization of MoO₃ or the reaction of MoCl₅ with a sulfur source. dtic.mil

Similarly, in atomic layer deposition (ALD), which offers precise thickness control at the atomic level, precursors like Mo(CO)₆ and MoCl₅ have been reported for the synthesis of MoS₂ and MoSe₂. researchgate.net A patent has described the use of molybdenum(III) beta-diketonate compounds, which can be synthesized from a Mo(III) source, for the ALD of molybdenum-containing thin films, including MoS₂. This suggests an indirect pathway where molybdenum(III) chloride could be a starting material for the synthesis of a suitable ALD precursor.

While direct studies on MoCl₃ are scarce, the exploration of different molybdenum halides as precursors continues to be an active area of research to optimize the growth and properties of 2D molybdenum chalcogenides.

Fabrication of Molybdenum Carbides and Ceramics

Molybdenum carbides are known for their exceptional hardness, high melting points, and catalytic properties, making them valuable in various industrial applications. The synthesis of molybdenum carbides can be achieved through several methods, often involving the reaction of a molybdenum precursor with a carbon source at elevated temperatures.

Research into the synthesis of molybdenum carbides has explored various precursors, including molybdenum oxides and other molybdenum halides. For example, molybdenum carbide catalysts have been fabricated using carbothermal hydrogen reduction of molybdenum oxides supported on carbon materials. synsint.com While there is extensive literature on the synthesis of molybdenum carbides, specific and detailed research focusing on molybdenum(III) chloride as the primary precursor is not widely available.

The fabrication of molybdenum-containing ceramics often involves high-temperature processes where the choice of the molybdenum source can influence the final properties of the ceramic material. Molybdenum oxides are commonly used in the preparation of such ceramics. For instance, molybdenum trioxide has been investigated for its role in the crystallization characteristics of lithium disilicate glasses to form glass-ceramics. bohrium.com The direct application of molybdenum(III) chloride in the synthesis of molybdenum-based ceramics is an area that remains to be thoroughly explored in scientific literature.

Deposition of Molybdenum-Containing Thin Films

The deposition of thin films containing molybdenum is crucial for applications in microelectronics, coatings, and catalysis. Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are two key techniques for producing high-quality thin films.

In the realm of CVD, various molybdenum precursors have been utilized to deposit molybdenum and molybdenum-containing thin films. Molybdenum hexacarbonyl (Mo(CO)₆) and molybdenum(V) chloride (MoCl₅) are among the most studied precursors. For instance, MoCl₅ has been used for the CVD of molybdenum films at temperatures between 500 °C and 800 °C. mdpi.com The selection of the precursor significantly impacts the deposition conditions and the properties of the resulting film. While MoCl₅ is a common choice, detailed studies on the use of molybdenum(III) chloride for the CVD of molybdenum thin films are not prominently featured in the available literature.

ALD offers precise control over film thickness and conformality, making it a highly desirable technique for advanced material fabrication. The choice of precursors is critical for a successful ALD process. For molybdenum thin films, precursors such as molybdenum(V) chloride (MoCl₅) and molybdenum dichloride dioxide (MoO₂Cl₂) have been investigated. mdpi.comaip.org For example, a thermal ALD method using solid MoO₂Cl₂ as a precursor has been developed for manufacturing molybdenum thin films. mdpi.com

While direct ALD processes using molybdenum(III) chloride as the primary precursor are not well-documented, there is an indirect connection through the development of other Mo(III) precursors. A patent has disclosed the use of molybdenum(III) beta-diketonates for ALD, which could potentially be synthesized from molybdenum(III) chloride. This highlights a possible route for the integration of MoCl₃ into ALD processes, although further research is needed to establish direct applications.

The following table provides a comparison of different molybdenum precursors used in ALD for thin film deposition, highlighting the current research landscape.

PrecursorCo-reactantDeposition Temperature (°C)Resulting FilmReference
MoCl₅H₂SNot specifiedMoS₂ researchgate.net
Mo(CO)₆(CH₃)₂S₂Not specifiedMoS₂ researchgate.net
Mo(thd)₃H₂SNot specifiedMoS₂ researchgate.net
MoCl₅((CH₃)₃Si)₂SeNot specifiedMoSe₂ researchgate.net
MoO₂Cl₂H₂600 - 650Mo mdpi.com

This table illustrates commonly used precursors and highlights the absence of extensive data for MoCl₃.

Integration in Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area and tunable porosity make them promising for applications in gas storage, separation, and catalysis.

The synthesis of MOFs typically involves the reaction of a metal salt with an organic linker in a suitable solvent. While a vast number of MOFs have been synthesized using various metal ions, the use of molybdenum as a nodal metal is an area of growing interest. Research on molybdenum-based MOFs has often utilized precursors such as molybdenum(II) acetate (B1210297) or molybdenum hexacarbonyl. For example, a porous MOF, Mo₃(BTC)₂, was synthesized by the oxidation of Mo(CO)₆ with trimesic acid. researchgate.net

The direct use of molybdenum(III) chloride as a precursor for the synthesis of MOFs is not extensively reported. The synthesis of MOFs containing trivalent metal ions is a well-established field, and in principle, MoCl₃ could serve as a source of Mo³⁺ ions. However, specific examples and detailed synthetic procedures for incorporating Mo³⁺ from MoCl₃ into stable MOF structures are not prevalent in the current scientific literature. The development of synthetic routes to new molybdenum-based MOFs, potentially utilizing molybdenum(III) chloride, remains an open area for future research.

Computational and Theoretical Investigations of Molybdenum Iii Chloride Systems

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) has become a primary computational method for investigating the electronic properties of molybdenum(III) chloride systems due to its favorable balance of accuracy and computational cost.

Molecular Orbital Analysis and Spin-State Energetics

DFT calculations have been instrumental in elucidating the molecular orbital (MO) framework of molybdenum(III) chloride, particularly in its dimeric forms. In the α-polymorph of MoCl3, which features Mo₂Cl₉ dimers, the interaction between the two molybdenum centers leads to the formation of bonding and antibonding MOs. A detailed analysis reveals that the molecular orbitals are derived from the t₂g atomic orbitals of the Mo³⁺ ions. researchgate.net Specifically, the occupied orbitals include σ, π, and δ* orbitals, while the unoccupied orbitals are δ, π, and σ. researchgate.net This arrangement is a consequence of the d³-d³ interactions between the molybdenum atoms. researchgate.net

For dimeric adducts such as Mo₂Cl₆(dme)₂, where dme is 1,2-dimethoxyethane (B42094), DFT calculations suggest a σ²π²δ*² ground state for the dimer. researchgate.net The observed diamagnetism of this compound is attributed to a singlet diradical "broken symmetry" electronic configuration. researchgate.net The energetics of different spin states are a critical aspect of transition metal chemistry. While DFT is widely used for this purpose, the choice of the exchange-correlation functional can significantly influence the predicted spin-state energetics. researchgate.net

Calculated Molecular Orbital Occupancy in α-MoCl₃ Dimer
Orbital TypeCharacterOccupancy
σBondingOccupied
πBondingOccupied
δAntibondingOccupied
δBondingUnoccupied
πAntibondingUnoccupied
σ*AntibondingUnoccupied

Prediction of Spectroscopic Signatures

Computational methods, particularly DFT, are powerful tools for predicting and interpreting the spectroscopic features of molybdenum(III) chloride. Theoretical calculations of vibrational frequencies have been successfully used to assign experimental Raman and far-infrared (far-IR) spectra. researchgate.net For α-MoCl₃, DFT phonon computations have been performed to complete the vibrational assignment, aiding in the identification of specific Mo-Cl and Mo-Mo vibrational modes. researchgate.net These calculations, combined with polarization measurements, allow for a detailed symmetry assignment of the observed spectroscopic peaks. researchgate.net

The prediction of electronic absorption spectra is another area where theoretical calculations provide valuable insights. By calculating the energies of electronic transitions, it is possible to understand the origin of the observed colors of molybdenum(III) chloride and its complexes. For instance, electronic absorption spectroscopy has been used to study molybdenum(III) chloro-ions in various molten salt environments.

Predicted vs. Experimental Vibrational Modes for α-MoCl₃
Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
A₂g-153.3Mo-Cl vibration
A₄g-261.3Mo-Cl vibration
A₅g-295.9Mo-Mo dimer vibration

Computational Modeling of Reactivity and Catalytic Pathways

Molybdenum(III) chloride is known to be a versatile catalyst and precursor in various chemical transformations. smolecule.comacs.org Computational modeling, primarily using DFT, can be employed to investigate the mechanisms of these reactions and to understand the catalytic activity of MoCl₃. By mapping out the potential energy surface for a given reaction, it is possible to identify transition states and intermediates, and to calculate reaction barriers and thermodynamics. researchgate.net

For example, DFT calculations can be used to model a complete catalytic cycle, including substrate coordination, bond activation, and product release. mdpi.comacs.org While a comprehensive DFT-elucidated catalytic cycle starting from MoCl₃ has not been extensively detailed, the principles of such modeling are well-established. For instance, in related molybdenum-catalyzed reactions, DFT has been used to compute the energetics of oxygen atom transfer from a substrate to a molybdenum center, identifying the rate-determining step of the catalytic process. researchgate.net Such computational studies can provide valuable insights into the role of molybdenum(III) chloride in catalysis and guide the design of new and improved catalytic systems.

Theoretical Studies of Molybdenum(III) Chloride in Molten Salt Environments

Molten salts are important media for various industrial processes, including electrometallurgy and nuclear fuel reprocessing, where molybdenum compounds are often present. Theoretical studies are crucial for understanding the behavior of molybdenum(III) chloride in these harsh environments. Thermodynamic modeling, for instance, has been used to study the speciation of molybdenum in chloride molten salts.

Advanced Spectroscopic Characterization Techniques for Molybdenum Iii Chloride

X-ray Diffraction (XRD): Single Crystal and Powder Analysis

X-ray diffraction is a fundamental technique for elucidating the atomic and molecular structure of a crystal. For Molybdenum(III) chloride, both single-crystal and powder XRD have been instrumental in identifying its polymorphic forms and structural details.

Molybdenum(III) chloride is known to exist in two primary polymorphs: the alpha (α) and beta (β) forms. wikipedia.org

α-MoCl₃ : The alpha polymorph adopts a crystal structure analogous to that of aluminum chloride (AlCl₃). wikipedia.org Single-crystal XRD studies have revealed that α-MoCl₃ crystallizes in the monoclinic C2/m space group. aps.orgresearchgate.net A defining feature of this structure is the octahedral coordination of the molybdenum(III) ions. A significant finding from XRD analysis is the distortion in the honeycomb net of molybdenum atoms, leading to the formation of Mo-Mo dimers. aps.orgarxiv.org At room temperature, these Mo-Mo distances are inequivalent, with shorter (dimerized) and longer separations within the layer. aps.org

β-MoCl₃ : The beta polymorph exhibits a structure with hexagonal close packing of the chloride ions. wikipedia.org

Temperature-dependent XRD studies on α-MoCl₃ have shown a structural phase transition occurring at approximately 585 K. aps.orgarxiv.org Above this temperature, the Mo-Mo dimers break, resulting in a more regular honeycomb arrangement of molybdenum atoms. aps.orgarxiv.org This transition is reversible and is a key aspect of the material's high-temperature behavior.

Table 1: Crystallographic Data for α-Molybdenum(III) Chloride at Room Temperature

Parameter Value
Crystal System Monoclinic
Space Group C2/m
a-axis 5.98 Å
b-axis 9.77 Å
c-axis 6.08 Å
β 108.6°

Note: The lattice parameters and Mo-Mo distances are representative values and can vary slightly between different reports.

Magnetic Characterization: Susceptibility and Electron Paramagnetic Resonance (EPR) Spectroscopy

The magnetic properties of Molybdenum(III) chloride are intrinsically linked to its crystal and electronic structure, particularly the presence of Mo-Mo dimers in the α-polymorph.

At room temperature, α-MoCl₃ is diamagnetic. arxiv.org This is a direct consequence of the Mo-Mo dimerization, where the pairing of molybdenum atoms leads to the quenching of magnetic moments. However, upon heating through the structural phase transition at 585 K, the dimers break, and localized magnetic moments appear on the Mo³⁺ ions. arxiv.org This results in a sharp increase in magnetic susceptibility, and the high-temperature phase exhibits paramagnetic behavior. arxiv.orgaps.org The temperature dependence of the magnetic susceptibility above this transition suggests the presence of two-dimensional antiferromagnetic correlations. aps.orgarxiv.org A reported value for the molar magnetic susceptibility (χ) is +43.0·10⁻⁶ cm³/mol, indicative of its paramagnetic nature in the absence of strong dimerization. wikipedia.org

Electron Paramagnetic Resonance (EPR) spectroscopy, a technique sensitive to unpaired electrons, is a valuable tool for studying paramagnetic species. For Mo(III) complexes, which have a d³ electron configuration, EPR can provide information about the electronic environment of the molybdenum ion. While detailed EPR studies specifically on pure MoCl₃ are not extensively reported in the provided literature, the technique is crucial for characterizing its paramagnetic adducts and diluted systems, revealing details about the g-tensor and zero-field splitting parameters that are influenced by the local coordination geometry.

Electronic Spectroscopy: UV-Visible and Near-Infrared (NIR) Absorption/Emission Studies

Electronic spectroscopy probes the electronic transitions between different energy levels within a compound. For Molybdenum(III) chloride, these transitions, typically occurring in the UV-Visible and Near-Infrared regions, provide insight into its d-orbital splitting and electronic structure.

The absorption spectrum of α-MoCl₃ has been measured on both powder and single-crystal samples. researchgate.net The spectra are characterized by broad absorption bands, which are typical for d-d transitions in transition metal compounds. The photoluminescence (PL) spectrum, measured at low temperatures (5 K), shows an emission peak in the near-infrared region. researchgate.net These features are related to the electronic excitations within the Mo³⁺ ion, influenced by the octahedral ligand field of the chloride ions and the effects of Mo-Mo bonding.

Table 2: Key Electronic Spectroscopy Features for α-Molybdenum(III) Chloride

Technique Feature Wavelength (nm) Wavenumber (cm⁻¹)
Absorption Broad Band Visible to NIR -

Note: These are approximate values derived from graphical data and serve to indicate the general spectral regions of interest. researchgate.net

The interpretation of these spectra is complex due to the layered structure and the presence of both localized d-d transitions and potentially charge-transfer bands.

Vibrational Spectroscopy: Raman and Far-Infrared (IR) Analysis

Vibrational spectroscopy, including Raman and Far-Infrared (IR) techniques, investigates the vibrational modes of a molecule or crystal lattice. These modes are sensitive to bonding, symmetry, and structural changes.

Raman spectroscopy has been effectively used to study α-MoCl₃, particularly in relation to its structural phase transition. arxiv.org At room temperature, the Raman spectrum of α-MoCl₃ displays several characteristic peaks. Three prominent peaks are observed at approximately 148 cm⁻¹, 256 cm⁻¹, and 294 cm⁻¹. aps.org One of these optical phonons is directly associated with the Mo-Mo dimerization. arxiv.org As the temperature is increased towards the phase transition at 585 K, this specific Raman mode softens, providing spectroscopic evidence of the dimer breaking. arxiv.org

Far-IR spectroscopy complements Raman by probing vibrational modes that are IR-active. For inorganic halides, the Far-IR region is particularly important as it contains the metal-halogen stretching and bending vibrations. While specific Far-IR spectra for MoCl₃ are not detailed in the provided search results, the technique is essential for a complete vibrational analysis, allowing for the identification of all symmetry-allowed vibrational modes based on the C2/m space group of the α-polymorph. americanpharmaceuticalreview.comsci-hub.st

Table 3: Prominent Raman Peaks for α-Molybdenum(III) Chloride at Room Temperature

Peak Position (cm⁻¹)
~148
~256

Source: Data compiled from multiple reports. aps.orgresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS)

X-ray photoelectron spectroscopy (XPS) and X-ray absorption spectroscopy (XAS) are powerful element-specific techniques that provide information about the elemental composition, chemical state, and local atomic structure.

X-ray Photoelectron Spectroscopy (XPS) provides information on the binding energies of core-level electrons, which are sensitive to the oxidation state of the element. For molybdenum, the Mo 3d core level is typically analyzed. While a specific high-resolution spectrum for MoCl₃ was not found, the binding energies for various molybdenum oxides are well-documented. The Mo 3d₅/₂ binding energy for Mo⁴⁺ in MoO₂ is around 229.3-229.5 eV, for Mo⁵⁺ species it is around 231.0-231.9 eV, and for Mo⁶⁺ in MoO₃ it is approximately 232.5-233.1 eV. xpsfitting.comthermofisher.comxpsfitting.com Based on these trends, the Mo 3d₅/₂ binding energy for Mo³⁺ in MoCl₃ is expected to be lower than that of Mo⁴⁺.

X-ray Absorption Spectroscopy (XAS) includes both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES : The region near the absorption edge is sensitive to the oxidation state and coordination geometry of the absorbing atom. wikipedia.orglibretexts.orguu.nlwashington.edu The Mo L-edge XANES, in particular, probes the 2p to 4d electronic transitions and is highly sensitive to the d-electron configuration and ligand field of Mo³⁺. researchgate.net

EXAFS : The oscillations past the absorption edge provide information about the local atomic environment, including bond distances and coordination numbers of neighboring atoms. acs.org For MoCl₃, EXAFS at the Mo K-edge could precisely determine the Mo-Cl and Mo-Mo bond lengths, providing quantitative data on the dimerization in the α-phase. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing crucial information about its thermal stability and decomposition pathways.

For Molybdenum(III) chloride, thermal stability is a key parameter. It is reported to decompose at a temperature of 410 °C (683 K). wikipedia.org The thermal decomposition of MoCl₃ can be complex. Under certain conditions, it can disproportionate to yield molybdenum dichloride (MoCl₂) and molybdenum pentachloride (MoCl₅). nih.gov The precise decomposition products can depend on factors such as the atmosphere (e.g., inert gas, vacuum) and the heating rate. While a specific TGA curve was not available in the search results, the decomposition temperature indicates a moderate thermal stability. TGA is critical for determining the operational temperature limits for any application involving MoCl₃ and for understanding the formation of other molybdenum chlorides upon heating. acs.orgacs.orgchemrxiv.org

Solid-State Impedance Spectroscopy

Solid-state impedance spectroscopy is a technique used to characterize the electrical properties of materials, particularly their conductivity and dielectric behavior, as a function of frequency. This method is especially useful for layered materials, where anisotropic conductivity (different in-plane versus out-of-plane) can be expected.

There is a lack of specific experimental data on the solid-state impedance spectroscopy of Molybdenum(III) chloride in the provided search results. However, given its layered van der Waals structure, similar to other transition metal trihalides, it is expected to exhibit interesting electrical properties. Impedance spectroscopy could be used to measure the bulk ionic and/or electronic conductivity of MoCl₃ pellets. Such measurements would reveal the charge transport mechanisms within the material and how they are affected by temperature, particularly through the structural phase transition at 585 K, where changes in Mo-Mo bonding would likely influence the electronic conductivity.

Biological and Biomimetic Research Involving Molybdenum Iii Chloride

Modeling Molybdenum-Containing Enzyme Active Sites

The study of molybdenum-containing enzymes, or molybdoenzymes, is essential as they catalyze critical metabolic reactions across all domains of life involving carbon, nitrogen, and sulfur cycles. nih.gov These enzymes feature a mononuclear molybdenum center within their active sites, coordinated by a unique pyranopterin cofactor. nih.gov To understand the intricate mechanisms of these enzymes, researchers synthesize small molecule model compounds, also known as synthetic analogs, that replicate the structural and functional features of the native active sites.

Molybdenum(III) chloride is a valuable precursor in the synthesis of such models, particularly for enzymes where the molybdenum center is believed to exist in the +3 oxidation state during a part of their catalytic cycle. The use of MoCl3 and its derivatives, like MoCl3(thf)3, allows for the creation of complexes that mimic the coordination environment of the molybdenum atom in enzymes. wikipedia.org These models are instrumental in studying:

Coordination Chemistry: Investigating how different ligands influence the geometry and electronic structure of the molybdenum center. nih.gov

Redox Properties: Determining the electrochemical potentials of the Mo(VI/V) and Mo(V/IV) couples, which are crucial for the catalytic function of molybdoenzymes. nih.gov

Substrate Binding and Activation: Elucidating how substrates interact with the molybdenum center and are subsequently activated for transformation.

By studying these well-defined synthetic analogs, which are easier to analyze than the large enzyme molecules, scientists can test mechanistic hypotheses and gain fundamental chemical insights into the reactivity and function of molybdoenzymes.

Insights into Nitrogen Fixation and Sulfite Oxidation Mechanisms

Molybdenum(III) chloride and the Mo(III) state are central to understanding two vital biological processes: nitrogen fixation and sulfite oxidation.

Nitrogen Fixation: Biological nitrogen fixation, the conversion of atmospheric dinitrogen (N2) to ammonia (NH3), is predominantly catalyzed by the molybdenum-dependent nitrogenase enzyme. nih.gov The active site of this enzyme is a complex metal cluster called the iron-molybdenum cofactor (FeMoco). nih.gov For decades, the precise structure and the oxidation state of molybdenum within FeMoco were subjects of intense research. A significant breakthrough was the discovery that the molybdenum atom in the resting state of FeMoco is in the Mo(III) oxidation state. nih.gov

This finding was pivotal because it united the fields of enzymology and synthetic model chemistry. nih.gov Prior to this, many synthetic modeling efforts focused on higher oxidation states. The confirmation of Mo(III) validated the study of synthetic Mo(III) complexes, often prepared from precursors like molybdenum(III) chloride, as relevant models for the nitrogenase active site. nih.gov These models have been crucial in exploring potential mechanisms of dinitrogen binding and reduction, helping to unravel the complex series of proton and electron transfers required to break the strong triple bond of N2. nih.gov

Sulfite Oxidation: Sulfite oxidase is a molybdoenzyme found in the mitochondria that catalyzes the vital detoxification of sulfite (SO3²⁻) by oxidizing it to sulfate (SO4²⁻). frontiersin.orgnih.gov This reaction is the terminal step in the metabolism of sulfur-containing amino acids. frontiersin.org The accepted mechanism involves an oxygen atom transfer from the molybdenum center to sulfite. nih.govwilliams.edu

The catalytic cycle involves the molybdenum atom cycling through the Mo(VI), Mo(V), and Mo(IV) oxidation states. williams.edu The cycle begins with the Mo(VI)-oxo center, where the sulfur atom of sulfite attacks an oxo ligand. williams.edu This transfers the oxygen atom, forming sulfate and reducing the metal to Mo(IV). The active site is then regenerated to the Mo(VI) state through two sequential one-electron oxidation steps. williams.edu Although the primary catalytic cycle does not involve Mo(III), synthetic model compounds derived from molybdenum(III) chloride are used to study the fundamental steps of oxo-transfer and electron-transfer reactions relevant to the sulfite oxidase mechanism. By creating biomimetic molybdenum complexes, researchers can investigate the electronic and structural factors that facilitate the oxidation of sulfite, providing a clearer understanding of the enzyme's function.

Development of Photoactive Molybdenum(III) Complexes (e.g., Molecular Ruby Analogs)

In the field of photophysics, there has been significant interest in developing photoactive transition metal complexes, particularly those based on earth-abundant metals. chemrxiv.org A major breakthrough was the creation of a chromium(III) complex, mer-[Cr(ddpd)2]³⁺, known as a "molecular ruby," which exhibits intense and long-lived near-infrared (NIR) phosphorescence. uni-paderborn.deacs.orgresearchgate.net This sparked interest in creating analogs with heavier, second-row transition metals like molybdenum.

Using molybdenum(III) chloride as a starting material, researchers have successfully synthesized molybdenum(III) analogs of the molecular ruby. uni-paderborn.deacs.org A key example is the synthesis of mer-MoCl3(ddpd) and cisfac-[Mo(ddpd)2]³⁺. uni-paderborn.deacs.org These complexes were among the first luminescent molybdenum(III) compounds to be reported. chemrxiv.orguni-paderborn.deresearchgate.net

Key research findings include:

NIR-II Emission: The synthesized molybdenum(III) complexes exhibit weak phosphorescence in the NIR-II (near-infrared II) window, with the cisfac-[Mo(ddpd)2]³⁺ complex emitting at a particularly low energy, peaking around 1550 nm. uni-paderborn.deacs.org

Short Excited-State Lifetimes: A striking difference from their chromium counterparts is the dramatically shorter excited-state lifetime. The cisfac-[Mo(ddpd)2]³⁺ complex has a lifetime of just 1.4 nanoseconds, which is six orders of magnitude shorter than the 1.12 milliseconds observed for the chromium molecular ruby. chemrxiv.orgacs.org

Design Principles: Through detailed spectroscopic and computational analysis, researchers determined that the much shorter lifetime in the Mo(III) complexes is due to factors like stronger spin-orbit coupling and lower energy of the emissive states compared to Cr(III) compounds. uni-paderborn.deacs.org This research has helped establish design principles for future photoactive molybdenum(III) complexes, suggesting that ligands which create more ionic metal-ligand bonds may help push the emissive states to higher energies and potentially increase lifetimes. chemrxiv.org

These studies not only expand the fundamental understanding of Mo(III) photophysics but also pave the way for designing new molecules with tailored light-emitting properties.

Interactive Data Table: Photophysical Properties of Molecular Ruby Analogs

CompoundEmission Peak (nm)Excited-State Lifetime
mer-[Cr(ddpd)₂]³⁺~7751.12 ms
cisfac-[Mo(ddpd)₂]³⁺~15501.4 ns

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes and Precursors

Historically, the synthesis of molybdenum(III) chloride has been achieved through methods such as the reduction of molybdenum(V) chloride with hydrogen or anhydrous tin(II) chloride. researchgate.netwikipedia.org While effective, these methods can require high temperatures, high pressures, or extended reaction times. Current research is focused on developing more efficient, scalable, and milder synthetic pathways.

A significant advancement involves the use of organosilane reductants. For instance, dimethylphenylsilane (B1631080) has been successfully employed to reduce molybdenum(V) chloride (MoCl₅) and molybdenum(IV) chloride (MoCl₄) in a controlled, stepwise manner. rsc.org This method proceeds cleanly at or near room temperature, yielding analytically pure molybdenum(III) chloride with hydrogen gas and a useful organosilicon byproduct (dimethylphenylsilyl chloride) as the only side products. rsc.org This approach offers a more convenient and potentially safer alternative to traditional high-temperature reductions. rsc.org

Further research is exploring the synthesis of important solvated precursors, such as MoCl₃(THF)₃ (THF = tetrahydrofuran), which are valuable starting materials for subsequent reactions. wikipedia.org Improved routes to these adducts, for example, through the direct reduction of MoCl₅ or MoCl₄ complexes in ethereal solvents, are being investigated to bypass the isolation of anhydrous MoCl₃, thereby streamlining synthetic workflows. wikipedia.orgresearchgate.net The exploration of new reducing agents and precursor complexes is anticipated to broaden the accessibility and utility of molybdenum(III) chemistry.

Table 1: Comparison of Synthetic Routes to Molybdenum(III) Chloride
MethodPrecursorReductantKey AdvantagesReference
High-Temperature ReductionMolybdenum(V) chlorideHydrogen (H₂)Established, produces α-MoCl₃ researchgate.netwikipedia.org
MetathesisMolybdenum(V) chlorideTin(II) chloride (SnCl₂)Higher yield than H₂ reduction wikipedia.org
Organosilane ReductionMolybdenum(V) or (IV) chlorideDimethylphenylsilane (PhMe₂SiH)Mild conditions, clean reaction, high purity rsc.org

Design of Advanced Molybdenum(III)-Based Catalysts

Molybdenum(III) chloride and its derivatives are versatile precursors for a wide range of catalysts. chemimpex.com Future research is directed towards designing highly specialized catalysts for challenging chemical transformations. A key area of focus is asymmetric catalysis, where chiral molybdenum(III) complexes are being developed to control the stereochemical outcome of reactions. For example, chiral molybdenum-based complexes, which can be accessed from Mo(III) precursors, have shown exceptional efficiency and enantioselectivity in alkene metathesis reactions, enabling the synthesis of complex molecules like the alkaloid quebrachamine. nih.gov

Another significant application is in hydrodesulfurization (HDS), a critical process in the petroleum industry for removing sulfur from fuels. imoa.info While traditional HDS catalysts are often based on molybdenum sulfide (B99878) (promoted by cobalt or nickel), research into well-defined molecular molybdenum(III) complexes aims to provide deeper mechanistic insights and potentially lead to catalysts with higher activity and selectivity for removing recalcitrant sulfur compounds. imoa.info

Furthermore, molybdenum(III) complexes are being investigated as catalysts for polymerization and cyclotrimerization of alkynes. lookchem.comfishersci.com The ability to tune the ligand environment around the molybdenum(III) center allows for precise control over the catalytic activity and the properties of the resulting polymers. The development of these advanced catalysts is crucial for creating more efficient and sustainable chemical processes.

Development of Molybdenum(III) Chloride-Derived Functional Materials

Molybdenum(III) chloride serves as a critical building block for a variety of advanced functional materials. chemimpex.com A prominent area of research is the synthesis of two-dimensional (2D) materials, particularly molybdenum disulfide (MoS₂), from molybdenum-based precursors. smolecule.com These materials are of immense interest for next-generation electronics due to their unique semiconducting properties. smolecule.com MoCl₃ can serve as a precursor in chemical vapor deposition (CVD) or other synthetic methods to create high-quality thin films of such materials. chemimpex.com

The compound is also used in the production of other molybdenum-based materials, including:

Molybdenum Carbides: These are extremely hard and wear-resistant materials used in cutting tools and protective coatings. smolecule.com

Molybdenum-based Ceramics: Valued for their high melting points and thermal stability, these are suitable for components used in high-temperature environments. chemimpex.comsmolecule.com

Electrocatalysts: Molybdenum-based materials, such as molybdenum oxides and carbides, are being developed as cost-effective alternatives to precious metal catalysts for the hydrogen evolution reaction (HER) in water splitting. mdpi.com

Future work will focus on controlling the composition, morphology, and nanoscale architecture of these materials to optimize their performance in applications ranging from electronics and energy storage to high-temperature structural components. smolecule.commdpi.com

In-depth Theoretical Understanding of Molybdenum(III) Reactivity

Concurrent with experimental advances, in-depth theoretical and computational studies are becoming increasingly crucial for understanding the fundamental reactivity of molybdenum(III) compounds. Techniques such as Density Functional Theory (DFT) are being employed to elucidate the electronic structure, bonding, and reaction mechanisms of molybdenum(III) complexes. researchgate.net

For example, theoretical calculations have been vital in understanding the nature of the Mo-Mo bond in dimeric Mo(III) complexes, revealing complex electronic structures that explain their magnetic properties. researchgate.net Such studies provide insights that are often difficult to obtain through experimental methods alone.

Future theoretical work will likely focus on:

Modeling Catalytic Cycles: Simulating the entire reaction pathway for molybdenum(III)-catalyzed reactions to identify rate-determining steps and design more efficient catalysts.

Predicting Material Properties: Calculating the electronic band structures and surface properties of MoCl₃-derived materials to predict their performance in electronic and catalytic applications. nih.gov

Understanding Surface Chemistry: Investigating the adsorption and reaction of molecules on the surfaces of molybdenum-based materials to understand mechanisms in catalysis and sensing. researchgate.net

These computational efforts will guide experimental design, accelerating the discovery and optimization of new catalysts and materials.

Table 2: Emerging Research Areas for Molybdenum(III) Chloride
Research AreaObjectiveKey MethodologiesPotential Impact
Advanced CatalysisDevelop highly selective and efficient catalystsLigand design, asymmetric synthesis, mechanistic studiesSustainable chemical synthesis, improved pharmaceuticals
Functional MaterialsCreate materials with tailored electronic and physical propertiesChemical Vapor Deposition (CVD), nanoparticle synthesisNext-generation electronics, energy storage, electrocatalysis
Theoretical ChemistryElucidate electronic structure and reaction mechanismsDensity Functional Theory (DFT), molecular dynamicsRational design of catalysts and materials
Biomedical ApplicationsExplore therapeutic and diagnostic usesSynthesis of biocompatible Mo complexes, in vitro studiesNew anti-cancer agents, bioimaging tools

Expansion of Biological and Biomedical Applications

While molybdenum is an essential trace element in biology, primarily found in enzymes with Mo(IV), Mo(V), and Mo(VI) oxidation states, the biological role and potential applications of Mo(III) are an emerging field of interest. mdpi.comimoa.info A key breakthrough was the identification of a spin-coupled Mo(III) center within the iron-molybdenum cofactor (FeMoco) of the nitrogenase enzyme, which is responsible for biological nitrogen fixation. mdpi.com This discovery has spurred research into synthetic Mo(III) complexes that can model the structure and function of this vital enzyme.

The broader biomedical potential of molybdenum compounds is also under active investigation. Various molybdenum complexes have demonstrated promising activities, including anti-diabetic and anti-cancer properties. nih.gov Although much of this research has focused on other oxidation states or compounds like molybdenum trioxide and molybdenum disulfide nanoparticles, the unique reactivity of Mo(III) suggests it could be a valuable platform for designing new therapeutic agents. nih.govimoa.infoijomeh.eu

Future research directions include the synthesis of stable, water-soluble Mo(III) complexes and evaluating their potential in areas such as:

Enzyme Mimetics: Designing synthetic analogs of molybdenum-containing enzymes. chemimpex.com

Cancer Therapy: Investigating the cytotoxicity of novel Mo(III) compounds against cancer cell lines. nih.gov

Bioimaging: Developing Mo(III)-based materials as contrast agents for diagnostic imaging techniques. ijomeh.euamazemet.com

This expansion into biological systems represents a frontier in molybdenum chemistry, with the potential to yield new insights into life processes and develop novel medical technologies.

Q & A

Q. What are the recommended methods for synthesizing MoCl₃, and how can its purity be validated?

MoCl₃ is typically synthesized via direct chlorination of molybdenum metal or reduction of higher chlorides (e.g., MoCl₅). To ensure purity, researchers should employ inert-atmosphere techniques (e.g., gloveboxes) due to its sensitivity to moisture and oxygen. Post-synthesis, characterization via X-ray diffraction (XRD) and elemental analysis (e.g., ICP-OES) is critical. For novel compounds, additional spectroscopic methods (e.g., Raman, UV-Vis) and comparison with literature data (e.g., crystal structure databases) are advised .

Q. How should MoCl₃ be handled to prevent decomposition or unintended reactions?

MoCl₃ is moisture-sensitive and reacts violently with strong oxidizers. Handling requires anhydrous conditions (e.g., Schlenk lines), storage in sealed containers under inert gas (argon/nitrogen), and avoidance of aqueous or protic solvents. Personal protective equipment (PPE) including N95 masks, gloves, and eye protection is mandatory due to its irritant properties (H315, H319, H335) .

Q. What solvents are compatible with MoCl₃ for experimental use?

MoCl₃ is insoluble in water and dilute hydrochloric acid but dissolves in concentrated nitric and sulfuric acids. It is sparingly soluble in ethanol and diethyl ether. Solvent selection should prioritize inert, aprotic media (e.g., dry THF, DCM) to avoid side reactions. Pre-drying solvents over molecular sieves is recommended .

Q. How can researchers address contradictory solubility data reported for MoCl₃?

Discrepancies in solubility data often arise from variations in hydration states or impurities. To resolve this, reproduce experiments under strictly controlled conditions (temperature, solvent purity, inert atmosphere) and validate results via gravimetric analysis or spectroscopic monitoring. Cross-referencing with primary literature (e.g., thermodynamic databases) is essential .

Advanced Research Questions

Q. What mechanistic pathways govern MoCl₃’s reactivity in catalytic applications?

MoCl₃ acts as a Lewis acid in catalysis, facilitating substrate activation via chloride dissociation. Advanced studies should combine kinetic profiling (e.g., stopped-flow spectroscopy) with computational modeling (DFT) to map intermediate species. For example, in olefin polymerization, MoCl₃’s coordination geometry (octahedral vs. distorted) influences catalytic activity. In situ EXAFS or NMR can elucidate structural changes during reactions .

Q. How does MoCl₃’s stability vary under non-ambient conditions (e.g., high temperature/pressure)?

Thermal gravimetric analysis (TGA) under inert gas reveals decomposition above 300°C, releasing Cl₂ gas. High-pressure XRD can track phase transitions. Notably, MoCl₃’s stability in ionic liquids (e.g., [BMIM][PF₆]) at elevated temperatures has been explored for electrochemical applications. Researchers must calibrate equipment to avoid overpressure risks and account for byproduct formation .

Q. What strategies resolve discrepancies in reported magnetic properties of MoCl₃?

Magnetic susceptibility studies often conflict due to sample purity or crystallographic defects. To address this, synthesize single crystals via chemical vapor transport (CVT) and perform SQUID magnetometry. Compare results with theoretical models (e.g., Curie-Weiss law) and adjust for paramagnetic impurities. Recent studies attribute MoCl₃’s antiferromagnetic ordering to superexchange interactions between Mo³⁺ centers .

Q. How can MoCl₃’s electronic structure be correlated with its redox behavior in coordination complexes?

Combine spectroscopic techniques (XPS, EPR) with cyclic voltammetry to map redox potentials. For instance, MoCl₃’s reduction to MoCl₂ involves a reversible −0.5 V (vs. Ag/AgCl) transition in acetonitrile. Density functional theory (DFT) calculations can validate experimental band gaps and d-orbital splitting patterns. Collaborative studies with synchrotron facilities enhance resolution of electronic transitions .

Methodological Guidance

Designing Reproducible Experiments with MoCl₃

  • Inert Conditions : Use Schlenk techniques or gloveboxes for synthesis and handling .
  • Characterization : Prioritize XRD for structural validation and ICP-OES for stoichiometric confirmation .
  • Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate primary data from supplementary materials, ensuring reproducibility .

Addressing Literature Contradictions

  • Systematic Reviews : Compare data across peer-reviewed sources (avoiding non-academic platforms like benchchem.com ) .
  • Control Experiments : Replicate prior studies with rigorous parameter control (e.g., humidity <1 ppm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.